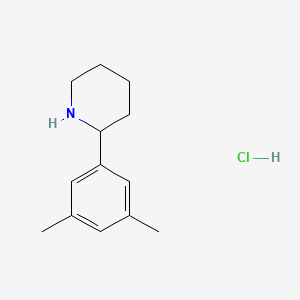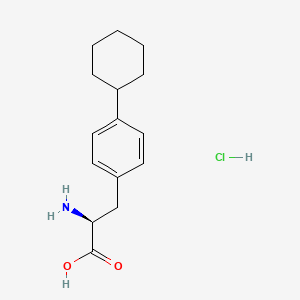![molecular formula C17H22OS2 B8181401 3'-Octyl-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B8181401.png)
3'-Octyl-[2,2'-bithiophene]-5-carbaldehyde
Vue d'ensemble
Description
3'-Octyl-[2,2'-bithiophene]-5-carbaldehyde is a useful research compound. Its molecular formula is C17H22OS2 and its molecular weight is 306.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3'-Octyl-[2,2'-bithiophene]-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-Octyl-[2,2'-bithiophene]-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Arylcarbinols and Arylketones : This compound is utilized in the synthesis of arylmethanol and arylketones from thiophene and 2,2′-bithiophene derivatives (Hamad, 2001).
Electronics and Charge Transport : It has been used for doping poly(9,9-bis(6-diethoxylphosphorylhexyl)fluorene), demonstrating high electron mobility (Tokarev et al., 2019).
Synthesis of Schiff Bases : It is employed in synthesizing Schiff bases and other organic compounds (Benachenhou, Mesli, & Guilard, 2013).
Cytotoxic Effects on Tumor Cells : Derivatives like trimethylsilyl oligothienylcarbaldehydes exhibit cytotoxic effects on tumor cell lines MG-22A and HT-1080 (Lukevics et al., 2001).
Organic Photovoltaic Cells : Multi-branched molecules synthesized using this compound have been used in fabricating organic photovoltaic cells with methanofullerene, showing improved performance (Kim et al., 2009).
Polymerization and Material Properties : Its use allows for facile oxidative polymerization of monomers containing various functional groups, leading to increased effective conjugation lengths (Rasmussen, Pickens, & Hutchison, 1998).
Stability in Doped State : Polymers like poly(3-octyl-2,2′-bithiophene) show better stability against thermal dedoping (Andersson et al., 1993).
Propriétés
IUPAC Name |
5-(3-octylthiophen-2-yl)thiophene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22OS2/c1-2-3-4-5-6-7-8-14-11-12-19-17(14)16-10-9-15(13-18)20-16/h9-13H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKAOFXGIZZJHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=C(SC=C1)C2=CC=C(S2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Octyl-[2,2'-bithiophene]-5-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






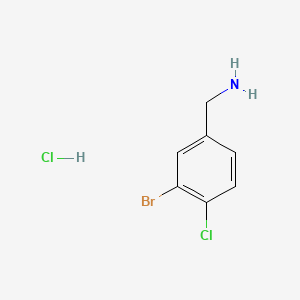

![4,6-Di([1,1'-biphenyl]-3-yl)-2-phenylpyrimidine](/img/structure/B8181363.png)
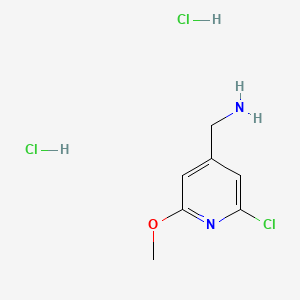


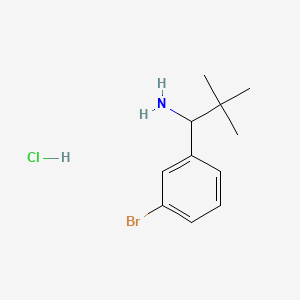
![(R)-Benzo[1,3]dioxol-5-YL-tert-butoxycarbonylamino-acetic acid](/img/structure/B8181389.png)

